molecular formula C25H19N3OS2 B2950526 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(quinolin-2-ylsulfanyl)propanamide CAS No. 671198-70-2

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(quinolin-2-ylsulfanyl)propanamide

Cat. No.: B2950526
CAS No.: 671198-70-2
M. Wt: 441.57
InChI Key: HQTJUNUYVSNJDX-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(quinolin-2-ylsulfanyl)propanamide is a potent and selective ATP-competitive inhibitor of the transforming growth factor-beta type I receptor (TGF-β RI), also known as ALK5. This compound has emerged as a critical pharmacological tool for dissecting the TGF-β signaling pathway, which plays a central role in a multitude of cellular processes including proliferation, differentiation, and apoptosis. Its primary research value lies in the investigation of fibrotic diseases and cancer. By selectively inhibiting ALK5 kinase activity, this compound effectively blocks Smad2/3 phosphorylation and the subsequent nuclear translocation of this signaling complex , thereby attenuating the pro-fibrotic gene expression program. In preclinical research, it has been used to demonstrate the crucial role of TGF-β signaling in models of renal and pulmonary fibrosis, showing potential in reducing collagen deposition and myofibroblast activation. Furthermore, in oncology research, this ALK5 inhibitor is utilized to study the complex dual role of TGF-β, which can act as both a tumor suppressor in early stages and a promoter of metastasis, epithelial-to-mesenchymal transition (EMT), and immunosuppression in advanced cancers. The compound enables researchers to target the tumor microenvironment and investigate mechanisms of invasion and metastasis . Its high selectivity over the closely related ALK4 and ALK7 receptors makes it a valuable compound for generating precise mechanistic insights in cellular and animal models of disease.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-quinolin-2-ylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3OS2/c29-23(15-16-30-24-14-11-17-5-1-2-6-20(17)27-24)26-19-12-9-18(10-13-19)25-28-21-7-3-4-8-22(21)31-25/h1-14H,15-16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTJUNUYVSNJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCCC(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(quinolin-2-ylsulfanyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H19N3S2C_{24}H_{19}N_{3}S_{2} with a molecular weight of approximately 427.54 g/mol. The compound features a benzothiazole moiety linked to a quinoline sulfenamide structure, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzothiazole and quinoline components followed by coupling reactions. Recent studies have highlighted various synthetic routes that yield high purity and yield of the desired compound, allowing for further biological evaluation .

Antibacterial Activity

Research indicates that compounds containing benzothiazole and quinoline structures exhibit potent antibacterial properties. For instance, derivatives similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve inhibition of bacterial DNA gyrase or topoisomerase enzymes.

Antitubercular Activity

A study focused on benzothiazole derivatives demonstrated their effectiveness against Mycobacterium tuberculosis. The compound's binding affinity to target proteins involved in bacterial metabolism was reported to be significant, suggesting a potential role in developing new antitubercular agents .

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibition capabilities. Specifically, it was identified as an inhibitor of firefly luciferase (EC 1.13.12.7), with reported inhibition percentages at varying concentrations . This property is particularly relevant for applications in bioluminescence assays and related fields.

Case Study 1: Antibacterial Efficacy

In vitro studies have shown that the compound exhibits an IC50 value comparable to established antibiotics like norfloxacin. A specific derivative demonstrated an IC50 value of approximately 10 µM against Staphylococcus aureus .

Case Study 2: Antitubercular Mechanism

A detailed binding study revealed that the compound interacts with the DprE1 protein in M. tuberculosis, with a binding affinity of -8.4 kcal/mol, indicating strong interactions that could be exploited for drug development .

Summary of Biological Activities

Activity Type Target Organism/Enzyme IC50/Binding Affinity Reference
AntibacterialStaphylococcus aureus~10 µM
AntitubercularMycobacterium tuberculosis-8.4 kcal/mol (DprE1)
Enzyme InhibitionFirefly luciferase12% inhibition at 10 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several propanamide derivatives, as outlined below:

Table 1: Structural and Computational Comparison

Compound Name Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors Rotatable Bonds Bioactivity Score*
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(quinolin-2-ylsulfanyl)propanamide (Target) 548.1 7.3 1 7 7 Not reported
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide 417.5 5.8 2 2 6 Not reported
2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide (Compound 10) ~400 (estimated) ~4.0 3 4 4 3/4/4
3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide ~480 (estimated) ~6.5 1 8 7 Not reported

*Bioactivity scores from represent relative potency in unspecified assays (scale: 1–7).

Key Findings

Structural Analogues with Benzothiazole/Benzimidazole Cores The target compound’s benzothiazole-phenyl scaffold is analogous to N-[4-(1H-benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide , but the latter’s diphenylpropanamide chain reduces hydrophobicity (XLogP3 = 5.8 vs. 7.3). This may enhance aqueous solubility but reduce membrane permeability compared to the target. Replacement of quinoline with a triazolo-pyridine group (as in ) reduces molecular weight (~480 vs. 548.1) but increases hydrogen bond acceptors (8 vs.

Bioactivity Trends in Propanamide Derivatives Compound 10 from (indole-thiazole-propanamide) shows moderate bioactivity scores (3/4/4), suggesting that indole and chlorophenyl substituents may balance potency and selectivity. The target’s quinoline group, however, introduces a bulkier aromatic system, which could enhance affinity for hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).

Impact of Sulfanyl Linkers The quinolin-2-ylsulfanyl group in the target compound distinguishes it from analogues like N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo-triazol-3-yl)thio)propanamide , where a thiazolo-triazole replaces quinoline. The latter’s sulfur-rich structure may improve metabolic stability but reduce CNS penetration due to higher polar surface area.

The target’s benzothiazole-quinoline hybrid may similarly target HDACs or tyrosine kinases, though experimental validation is needed.

Research and Development Insights

  • Docking Studies: Glide XP scoring () highlights that hydrophobic enclosure and hydrogen-bonding motifs are critical for binding affinity . The target’s high XLogP3 (7.3) aligns with enhanced hydrophobic interactions, but its low hydrogen bond donor count (1) may limit polar target engagement compared to analogues like Compound 10 (3 donors) .
  • Synthetic Challenges : The synthesis of such complex propanamides often involves multi-step reactions, as seen in , where lead powder and triethylamine are used for reductive cyclization. Similar methodologies may apply to the target compound.

Q & A

Q. What synthetic strategies are recommended for constructing the benzothiazole-quinoline hybrid scaffold in this compound?

The synthesis involves coupling the benzothiazole and quinoline moieties via a propanamide linker. A plausible route includes:

  • Step 1 : Functionalize 4-(1,3-benzothiazol-2-yl)aniline with a thiol-reactive group (e.g., bromoalkyl intermediate).
  • Step 2 : Introduce the quinolin-2-ylsulfanyl group via nucleophilic substitution or thiol-ene chemistry.
  • Step 3 : Purify intermediates using column chromatography (e.g., dichloromethane/methanol gradients) to remove unreacted starting materials .
  • Validation : Confirm structural integrity via 1H^1H-NMR (amide proton at δ 8.1–8.3 ppm) and IR (C=O stretch at ~1650–1680 cm1^{-1}) .

Q. How can researchers validate the purity and identity of this compound?

  • Analytical Methods :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (≥95% recommended for biological assays) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., exact mass ± 5 ppm deviation) .
  • Elemental Analysis : Match calculated vs. experimental C/H/N percentages to verify stoichiometry .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets?

  • Molecular Docking : Use Glide XP scoring (Schrödinger Suite) to model interactions with targets like Mycobacterium tuberculosis enzymes (e.g., enoyl-ACP reductase) . Key parameters:
  • Hydrophobic Enclosure : Assess if benzothiazole/quinoline groups occupy lipophilic pockets.
  • Hydrogen Bonding : Evaluate interactions with catalytic residues (e.g., Tyr158, Lys165) .
    • Validation : Compare docking scores with experimental IC50_{50} values from enzyme inhibition assays .

Q. How can structural modifications improve the compound's antituburcular activity?

  • Structure-Activity Relationship (SAR) Guidelines :
  • Benzothiazole Substituents : Electron-withdrawing groups (e.g., -CF3_3) at the 6-position enhance target engagement (see analogues in Table 1, ).
  • Quinoline Modifications : Replace sulfanyl with sulfonyl to improve metabolic stability .
  • Linker Optimization : Shorten the propanamide chain to reduce conformational flexibility and enhance binding entropy .
    • Experimental Validation : Test derivatives against Mycobacterium tuberculosis H37Rv strain using microplate Alamar Blue assay (MIC ≤ 2 µg/mL indicates promising activity) .

Q. How should researchers address contradictions in biological assay data for this compound?

  • Case Study : If cytotoxicity in mammalian cells (e.g., HepG2) conflicts with microbial inhibition, perform:
  • Selectivity Index (SI) Analysis : Calculate SI = IC50_{50}(mammalian)/IC50_{50}(microbial). SI > 10 indicates therapeutic potential .
  • Mechanistic Studies : Use transcriptomics/proteomics to identify off-target effects (e.g., PPARα modulation as in GW 6471 analogues) .
    • Troubleshooting : Re-evaluate assay conditions (e.g., serum protein binding, pH stability) .

Methodological Considerations

Q. What in vitro assays are recommended for evaluating this compound’s pharmacokinetic properties?

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • Permeability : Use Caco-2 cell monolayers to predict intestinal absorption (Papp_{app} > 1 × 106^{-6} cm/s suggests good bioavailability) .
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction (fu > 5% is desirable) .

Q. How can crystallography or cryo-EM support target engagement studies?

  • Co-crystallization : Soak the compound into crystals of Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 1SU homologs) .
  • Data Interpretation : Resolve electron density maps to confirm binding mode (e.g., quinoline stacking with Phe149) .

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